FA-Phe-ala-OH

Vue d'ensemble

Description

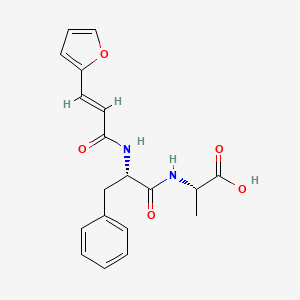

FA-Phe-ala-OH, also known as furylacryloyl-phenylalanine-alanine, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme activity and protein interactions. Its structure includes a furylacryloyl group attached to a phenylalanine-alanine dipeptide, making it a useful substrate for various enzymatic assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

FA-Phe-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The furylacryloyl group is introduced at the N-terminus of the peptide. The synthesis typically involves the following steps:

Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a base such as piperidine.

Cleavage: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

FA-Phe-ala-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the breakdown of the peptide into its constituent amino acids.

Oxidation: The furylacryloyl group can undergo oxidation reactions, potentially altering the compound’s properties.

Substitution: The phenylalanine and alanine residues can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

Hydrolysis: Enzymes like carboxypeptidase A are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.

Substitution: Reagents like alkyl halides can be used for side-chain modifications.

Major Products Formed

Hydrolysis: Phenylalanine, alanine, and furylacryloyl derivatives.

Oxidation: Oxidized furylacryloyl derivatives.

Substitution: Modified peptides with altered side chains.

Applications De Recherche Scientifique

FA-Phe-ala-OH (furylacryloyl-phenylalanine-alanine) is a synthetic peptide derivative often used in biochemical research, particularly in studies involving enzyme activity and protein interactions. It comprises a furylacryloyl group attached to a phenylalanine-alanine dipeptide, making it a useful substrate for various enzymatic assays. This compound is also known as a polypeptide that can be found by peptide screening.

General Information

this compound has the formula C19H20N2O5 . Phenylalanylalanine (H-Phe-Ala-OH), a dipeptide composed of phenylalanine and alanine, is an incomplete breakdown product .

Biochemical Properties and Reactions

This compound plays a significant role in various biochemical reactions and is often used in peptide screening assays to identify active peptides that interact with proteins and enzymes. This compound interacts with enzymes such as carboxypeptidases, which cleave the peptide bond at the carboxyl end of the peptide, which is crucial for understanding enzyme specificity and activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses.

Reactions

- Hydrolysis The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the breakdown of the peptide into its constituent amino acids. Enzymes like carboxypeptidase A are commonly used.

- Oxidation The furylacryloyl group can undergo oxidation reactions, potentially altering the compound’s properties. Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.

- Substitution The phenylalanine and alanine residues can participate in substitution reactions, particularly at the side chains. Reagents like alkyl halides can be used for side-chain modifications.

Mécanisme D'action

FA-Phe-ala-OH exerts its effects primarily through interactions with enzymes and proteins. The furylacryloyl group enhances its binding affinity to certain enzymes, making it a valuable tool in studying enzyme kinetics and inhibition. The peptide’s structure allows it to fit into the active sites of enzymes, facilitating the study of enzyme-substrate interactions.

Comparaison Avec Des Composés Similaires

FA-Phe-ala-OH can be compared with other peptide derivatives like FA-Phe-Phe-OH and FA-Phe-Lys-OH. These compounds share similar structural features but differ in their amino acid composition, leading to variations in their biochemical properties and applications. This compound is unique due to its specific combination of furylacryloyl, phenylalanine, and alanine, which provides distinct advantages in certain enzymatic studies.

List of Similar Compounds

FA-Phe-Phe-OH: Furylacryloyl-phenylalanine-phenylalanine.

FA-Phe-Lys-OH: Furylacryloyl-phenylalanine-lysine.

FA-Phe-Gly-OH: Furylacryloyl-phenylalanine-glycine.

These compounds are used in similar research contexts but offer different interaction profiles based on their amino acid sequences.

Activité Biologique

FA-Phe-Ala-OH, a polypeptide with the chemical formula CHNO, has garnered attention in biochemistry and pharmacology due to its potential biological activities. This compound, often studied in the context of peptide screening, exhibits various properties that make it a candidate for therapeutic applications.

This compound has been observed to influence several biological pathways, particularly through its interactions with enzymes and receptors. It has been noted for its immunosuppressive effects, particularly in T cell activation and proliferation. In vitro studies indicate that this compound can inhibit the activation of caspases involved in apoptosis, demonstrating its potential role in modulating immune responses .

Additionally, research suggests that this compound may enhance dopamine release by interacting with angiotensin-converting enzyme (ACE) in the brain, which could have implications for neurodegenerative diseases and mood disorders .

Stability and Resistance

The stability of this compound against enzymatic degradation is crucial for its biological activity. Studies indicate that modifications to the peptide structure can significantly enhance its resistance to proteolytic enzymes. For instance, fluorinated analogs of similar peptides have shown improved stability against serine proteases such as α-chymotrypsin and elastase, suggesting that structural modifications could be a viable strategy for enhancing the efficacy of this compound .

Immunosuppressive Properties

One notable study explored the immunosuppressive properties of this compound in a murine model of arthritis. The compound was administered both intravenously and orally, resulting in a significant reduction in inflammation and cartilage damage. This effect was correlated with decreased activity of cathepsin B (Cat-B), a cysteine protease involved in inflammatory processes .

Neuropharmacological Effects

In another investigation, the effects of this compound on dopamine secretion were assessed using rodent models. The results indicated that this peptide fragment could stimulate dopamine release by binding to ACE, thereby influencing neurochemical pathways associated with mood regulation and cognitive function .

Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Immunosuppression | Inhibition of T cell activation | |

| Dopamine Release | Stimulation via ACE interaction | |

| Proteolytic Stability | Enhanced resistance to degradation |

Comparative Stability Analysis

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCFISCFHKOHX-AULVFQMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.